
Losmapimod
Beschreibung
Evolution of p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition in Drug Development
The p38 MAPK pathway is a critical component of cellular signaling, involved in a wide range of processes including inflammation, cell differentiation, apoptosis, and responses to stress stimuli like oxidative stress, UV light, and pro-inflammatory cytokines. medchemexpress.commyfshd.orgmdpi.comnih.govresearchgate.net Given its central role in inflammatory responses, p38 MAPK emerged as a promising target for the development of small-molecule inhibitors aimed at treating inflammatory diseases. mdpi.comnih.gov
The discovery of p38 MAPK and initial inhibitors in the 1990s spurred significant research efforts to develop compounds that could modulate this pathway. mdpi.comresearchgate.net Inhibition of p38 MAPK has been shown in preclinical studies to hold significant promise in reducing inflammation and potentially treating conditions like rheumatoid arthritis and cardiovascular disease. mdpi.comnih.gov However, the development of p38 MAPK inhibitors has faced considerable challenges, including issues with selectivity, toxicity (such as hepatotoxicity and cardiotoxicity), and a lack of sustained efficacy observed in some early clinical trials. nih.govresearchgate.net The broad involvement of p38 MAPK in various cellular functions has made achieving selective therapeutic targeting without significant off-target effects difficult. researchgate.net Despite these hurdles, research continues into developing more selective inhibitors or exploring alternative strategies, such as targeting downstream components of the pathway like MAPK-activated protein kinase 2 (MK2). nih.govresearchgate.net
Losmapimod as a Selective p38α/β MAPK Inhibitor
This compound is characterized as a selective and potent orally active inhibitor of p38α and p38β MAPK isoforms. medchemexpress.comselleckchem.comwikipedia.orgfulcrumtx.com These isoforms are among the four identified p38 MAPK proteins (alpha, beta, delta, and gamma), with p38α being the most highly expressed in skeletal muscle. myfshd.org this compound inhibits the activity of p38α and p38β, leading to a reduction in the phosphorylation of their substrates, including HSP27, which are involved in various cellular regulations. fulcrumtx.com
Historical Context of this compound Development by GlaxoSmithKline
This compound was initially discovered and developed by GlaxoSmithKline (GSK). wikipedia.orgfulcrumtx.commusculardystrophynews.com GSK investigated this compound for a range of indications, primarily focusing on its anti-inflammatory properties. musculardystrophynews.com These included cardiovascular diseases, such as post-myocardial infarction and atherosclerosis, as well as respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD), and even major depressive disorder. wikipedia.orgmusculardystrophynews.comalzdiscovery.org
GSK conducted extensive clinical trials with this compound across these diverse indications. fulcrumtx.com While these trials provided substantial data on the compound's profile, this compound did not demonstrate sufficient efficacy in meeting the primary endpoints of these studies. wikipedia.orgalzdiscovery.org For instance, a Phase IIIA trial (LATITUDE) in patients post-myocardial infarction failed to show significantly improved clinical outcomes, leading to the cancellation of a planned Phase IIIB trial. wikipedia.org Similarly, multiple Phase II trials for COPD did not show improvements in key measures like exercise tolerance or lung function. wikipedia.org Despite the lack of demonstrated efficacy in these indications, GSK's clinical development program involving over 3,500 participants across more than 25 trials showed that this compound was generally well-tolerated. wikipedia.orgfulcrumtx.comfulcrumtx.com In 2016, GSK terminated the development of this compound for COPD, and by 2019, they had offloaded the global rights to the compound. wikipedia.orgfiercebiotech.com
Repurposing of this compound by Fulcrum Therapeutics for Neuromuscular Disorders
Fulcrum Therapeutics acquired the global rights to this compound from GSK in 2019. fulcrumtx.commusculardystrophynews.comfiercebiotech.com This acquisition was based on Fulcrum's research identifying p38α/β MAPK inhibitors as potent suppressors of the expression of the DUX4 gene. musculardystrophynews.comfiercebiotech.comnih.govfshdsociety.org Aberrant expression of the DUX4 gene is recognized as the root cause of facioscapulohumeral muscular dystrophy (FSHD), a progressive muscle-wasting disorder. fulcrumtx.commusculardystrophynews.comnih.govnih.gov
Fulcrum's preclinical studies using patient-derived cells indicated that this compound could reduce abnormal DUX4 activity and potentially restore healthy muscle characteristics. musculardystrophynews.comfiercebiotech.com This novel insight into the DUX4 regulatory pathway led Fulcrum to repurpose this compound for the treatment of FSHD, leveraging the existing clinical data from GSK that supported the compound's tolerability. fulcrumtx.commusculardystrophynews.comfiercebiotech.com
Fulcrum subsequently initiated clinical trials to evaluate this compound in FSHD patients. The Phase 2b ReDUX4 trial (NCT04003974) was a randomized, double-blind, placebo-controlled study over 48 weeks. nih.govnih.govneurologylive.com The primary endpoint of the ReDUX4 trial was the change in DUX4-driven gene expression in muscle biopsies. nih.govnih.gov While the trial did not meet this primary endpoint, findings showed some improvements in structural and functional outcomes, such as muscle fat infiltration (MFI) measured by MRI and reachable workspace (RWS). nih.govneurologylive.com
Based on the insights gained from ReDUX4, including the utility of RWS and MRI-assessed fat infiltration as endpoints, Fulcrum designed the subsequent Phase 3 REACH trial (NCT05397470). neurologylive.com The REACH trial aimed to further evaluate the efficacy and safety of this compound in a larger population of adults with FSHD. neurologylive.comfshdsociety.org The primary endpoint for the REACH study was the absolute change from baseline in Reachable Workspace (RWS). fshdsociety.orgfulcrumtx.com Secondary endpoints included Muscle Fat Infiltration (MFI) by MRI and shoulder abductor strength. fulcrumtx.com Topline results from the Phase 3 REACH trial, reported in September 2024, indicated that the trial did not meet its primary endpoint. fshdsociety.orgfulcrumtx.comlochmullerlab.org Participants receiving this compound showed a small improvement in RWS at week 48, similar to the placebo group. fulcrumtx.com Similarly, changes in Muscle Fat Infiltration and shoulder abductor strength did not show statistically significant differences between the this compound and placebo groups. fulcrumtx.com Despite the outcome of the REACH trial, the data collected are expected to inform future research in FSHD. fshdsociety.orglochmullerlab.org
ReDUX4 Trial (Phase 2b) Key Data (Week 48) nih.govnih.govneurologylive.com
Endpoint | This compound Group (LS Mean change from baseline) | Placebo Group (LS Mean change from baseline) | Difference (LS Mean) | 95% CI | p-value |
DUX4-driven gene expression | 0.83 (SE 0.61) | 0.40 (SE 0.65) | 0.43 (SE 0.56) | -1.04 to 1.89 | 0.56 |
Muscle Fat Infiltration (MRI) | Not specified as LS Mean change | Not specified as LS Mean change | Significantly slowed progression observed | Not specified | Not specified |
Reachable Workspace (RWS) with weights | Not specified as LS Mean change | Not specified as LS Mean change | Significant improvement in relative surface area observed | Not specified | Not specified |
Note: Specific LS Mean changes for MFI and RWS were not available in the provided text for the Phase 2b trial, only that significant changes were observed.
REACH Trial (Phase 3) Topline Data (Week 48) fulcrumtx.com
Endpoint | This compound Group (Change from baseline) | Placebo Group (Change from baseline) | p-value |
Reachable Workspace (RWS) (absolute change) | 0.013 (±0.007) improvement | 0.010 (±0.007) improvement | 0.75 |
Muscle Fat Infiltration (MFI) (change %) | 0.42% increase | 0.576% increase | 0.16 |
Shoulder Abductor Strength (% change) | 9.63% improvement | 2.24% improvement | 0.51 |
Eigenschaften
IUPAC Name |
6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYABQBFGDZVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974109 | |
Record name | Losmapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
585543-15-3 | |
Record name | Losmapimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585543-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Losmapimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0585543153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Losmapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12270 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Losmapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl)-N-neopentylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOSMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DQF16BXE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Losmapimod Action
Targeting the p38 MAPK Pathway
Losmapimod operates by targeting the p38 MAPK pathway, a key component of cellular responses to stress and inflammation. patsnap.comscbt.com
Competitive Binding to the ATP Binding Site of p38 MAPK
This compound functions as a selective p38α/β mitogen-activated protein kinase (p38 MAPK) inhibitor by competitively binding to the ATP binding site of p38 MAPK. nih.gov This competitive binding prevents ATP from accessing the site, thereby inhibiting the kinase activity of p38 MAPK.
Inhibition of p38α and p38β Isoforms
This compound is characterized as a selective inhibitor of both the p38α and p38β isoforms of MAPK. wikipedia.orgresearchgate.netalzdiscovery.orgselleckchem.comselleckchem.combiocrick.com Studies have indicated that this compound inhibits these isoforms with reported pKi values of 8.1 for p38α and 7.6 for p38β, suggesting potent activity against both. selleckchem.comselleckchem.combiocrick.commedchemexpress.com Research in laboratory settings has shown that the individual suppression of either p38α or p38β isoforms can equally inhibit certain downstream gene activity. musculardystrophynews.com
Here is a summary of this compound's inhibitory activity on p38 isoforms:
Target Isoform | pKi | Reference |
p38α | 8.1 | selleckchem.comselleckchem.combiocrick.commedchemexpress.com |
p38β | 7.6 | selleckchem.comselleckchem.combiocrick.commedchemexpress.com |
Downstream Molecular and Cellular Consequences of p38 MAPK Inhibition by this compound
Inhibiting the p38 MAPK pathway with this compound leads to various downstream molecular and cellular effects. patsnap.com
Modulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)
A significant consequence of p38 MAPK inhibition by this compound is the effective reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. patsnap.comnih.govnih.gov This reduction in cytokine levels contributes to a decrease in inflammation. patsnap.com Studies in models of epilepsy have shown that this compound treatment reversed the increased protein expression of pro-inflammatory factors, including TNF-α, IL-1β, and IL-6. frontiersin.org Furthermore, clinical studies in patients with rheumatoid arthritis demonstrated that this compound produced a statistically significant reduction in serum IL-6 levels shortly after administration. scirp.org
Data from a study in rheumatoid arthritis patients showed the following percentage decrease in serum IL-6 compared to placebo at 3 hours post-dose with different this compound doses:
This compound Dose | Percentage Decrease in Serum IL-6 (3 hours post-dose vs. placebo) | 95% Confidence Interval | Reference |
7.5 mg | 55% | 18% - 76% | scirp.org |
20 mg | 53% | 12% - 75% | scirp.org |
60 mg | 59% | 25% - 77% | scirp.org |
This compound has also been shown to reduce cardiac Il-1α and Il-6 gene expression in mouse models. nih.gov
Influence on Cell Differentiation and Apoptosis Pathways
Inhibition of p38 MAPK by this compound also affects cellular processes such as cell differentiation and apoptosis. patsnap.comscbt.com Research in models of facioscapulohumeral muscular dystrophy (FSHD) has indicated that this compound treatment results in the reduction of cell death in patient-derived myotubes. fulcrumtx.commdaconference.org In vitro studies using epileptiform hippocampal neurons demonstrated that this compound treatment reversed the altered expression of apoptosis-related proteins like Bax, Bcl2, and cleaved caspase 3, suggesting a reduction in apoptosis. frontiersin.org While the p38α/β pathway has been linked to muscle cell differentiation, studies specifically examining the effect of this compound on myotube formation in FSHD models found that this compound did not negatively impact myogenesis or the differentiation index. fulcrumtx.commdaconference.org
Impact on Cell Proliferation
The inhibition of p38 MAPK by this compound can also influence cell proliferation. patsnap.comscbt.com Studies investigating this compound in the context of gefitinib resistance in non-small cell lung cancer (NSCLC) showed that pharmacological inhibition of p38 MAPK using this compound could inhibit cell proliferation in gefitinib-resistant cells. nih.gov Furthermore, combining gefitinib with this compound synergistically inhibited cell proliferation in these resistant cells. nih.gov In Jurkat E6-1 cells, this compound has been shown to attenuate cell proliferation induced by FIP-fve. frontiersin.orgresearchgate.net Conversely, some research suggests that p38 MAPK inhibition can block proliferation. myfshd.org
Effects on Oxidative Stress Responses
Oxidative stress is a cellular state where there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products or repair the resulting damage nih.govresearchgate.net. The p38 MAPK pathway is known to be activated by oxidative stress nih.govoncotarget.com. In response to oxidative stress, ASK1 is a major upstream kinase (MAPKKK) that activates the p38 pathway oncotarget.com. This compound, as a p38 inhibitor, can interfere with signaling cascades initiated by oxidative stress that are mediated through p38 MAPK nih.gov. Studies have shown that p38 signaling is upregulated in conditions involving oxidative stress, contributing to inflammation and tissue remodeling nih.gov. This compound has demonstrated effects in ameliorating doxorubicin-induced cardiotoxicity, which is associated with oxidative stress, by attenuating senescence and inflammatory pathways, and reducing p38 MAPK activation nih.gov.
Restoration of Immune Response
The p38 MAPK pathway plays a role in regulating immune responses myfshd.org. This compound's inhibitory effect on p38α/β can influence the activity of immune cells and the production of inflammatory mediators myfshd.orgnih.gov. In clinical studies involving older individuals, this compound treatment has been shown to restore normal immune responses to a viral antigen challenge and demonstrate resolution of acute inflammation fshdsociety.orgucl.ac.uk. This restoration of immune response is suggested to occur partly through the inhibition of COX2 expression and an increase in T cell infiltration at the site of antigen challenge ucl.ac.uk. This compound treatment also significantly decreased serum C-reactive protein (CRP), an inflammatory biomarker ucl.ac.uk.
Reduction of DUX4 Gene Expression and Activity
A significant area of investigation for this compound is its ability to reduce the aberrant expression and activity of the DUX4 gene, which is the root cause of facioscapulohumeral muscular dystrophy (FSHD) musculardystrophynews.comneurologylive.commdpi.comresearchgate.netneurology.orgjwatch.orgfshfriends.orgmdpi.com. In FSHD, DUX4, typically silenced in skeletal muscle, becomes abnormally reactivated, leading to the production of the toxic DUX4 protein that causes muscle fiber death and progressive weakness musculardystrophynews.comneurologylive.commdpi.comresearchgate.netmdpi.com. This compound, by inhibiting p38α/β, targets a pathway that positively regulates DUX4 transcription musculardystrophynews.comfshfriends.orgresearchgate.netresearchgate.netnih.gov.
Preclinical studies have demonstrated that this compound can suppress DUX4 expression in muscle cells derived from FSHD patients and in animal models of FSHD fulcrumtx.commyfshd.orgmusculardystrophynews.comresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.govmdaconference.orgneurologylive.comfulcrumtx.comnih.gov. In vitro experiments using FSHD patient-derived myotubes have shown that this compound treatment leads to a reduction in DUX4 expression, activity, and associated cell death mdaconference.orgfshdsociety.org. In mouse xenograft models, where human FSHD myoblasts are transplanted into immunodeficient mice, this compound effectively reduced peak levels of DUX4 expression in a dose-dependent manner musculardystrophynews.commdpi.comresearchgate.netresearchgate.netnih.govnih.gov. This inhibition of DUX4 expression in these models supports the potential of this compound as a therapeutic agent for FSHD musculardystrophynews.commdpi.comresearchgate.net.
Research indicates that this compound treatment results in a dose-dependent reduction of DUX4 protein and the activation of its downstream transcriptional program myfshd.orgresearchgate.netneurology.orgmdpi.comresearchgate.netnih.gov. In preclinical studies, increasing concentrations of this compound have been shown to reduce DUX4 expression in FSHD patient-derived cells fshdsociety.org. In mouse xenograft models, oral administration of this compound led to dose-dependent decreases in mRNA levels for DUX4 and its target genes researchgate.netnih.gov. While a Phase 2b clinical trial (ReDUX4) did not show a statistically significant reduction in DUX4-driven gene expression across the entire study population, a sensitivity analysis in subjects with the highest baseline DUX4-driven gene expression showed a notable reduction following this compound treatment fulcrumtx.comjwatch.orgfulcrumtx.comneurologylive.com.
The aberrant expression of DUX4 in FSHD leads to the activation of a specific set of downstream genes that contribute to muscle pathology mdpi.comneurology.orgneurologylive.com. This compound's inhibition of DUX4 expression consequently impacts the expression of these downstream target genes fulcrumtx.commusculardystrophynews.comresearchgate.netmdpi.comresearchgate.netnih.govnih.govfulcrumtx.comru.nl. Studies have measured the expression levels of several of these genes, including CCNA1, KHDC1L, MBD3L2, ZSCAN4, SLC34A2, and PRAMEF6, to assess DUX4 activity and the effect of this compound fulcrumtx.comfulcrumtx.comru.nlgoogleapis.com. Preclinical data and analyses from clinical trials have indicated that this compound treatment can lead to a reduction in the expression of these DUX4-driven transcripts in FSHD muscle cells and animal models fulcrumtx.commdpi.comresearchgate.netnih.govnih.govfulcrumtx.com. For instance, in mouse xenograft models, this compound treatment resulted in decreased mRNA levels for MBD3L2 and ZSCAN4, among other DUX4 targets nih.gov.
The activation of DUX4 in FSHD is closely linked to muscle cell differentiation researchgate.netresearchgate.netnih.gov. Research has investigated the role of p38α/β in this process, identifying these kinases as regulators that positively influence DUX4 expression during muscle differentiation musculardystrophynews.comfshfriends.orgresearchgate.netresearchgate.netnih.govneurologylive.com. Studies using genetic and pharmacological approaches, including the use of this compound, have shown that inhibiting p38α/β can suppress the differentiation-dependent increase in DUX4 and DUX4 target gene expression in FSHD muscle cells researchgate.netresearchgate.netnih.gov. While p38 is critical for DUX4 expression during early myogenesis, some studies suggest that a level of DUX4 expression later in differentiation may be independent of p38α/β activity researchgate.netnih.gov. The exact mechanisms linking p38 MAPK and DUX4 regulation during muscle differentiation are still being elucidated fshfriends.orgresearchgate.net.
Preclinical Research and Translational Studies of Losmapimod
In Vitro Investigations
In vitro studies have utilized cell-based models, including patient-derived cell lines, to assess the direct effects of losmapimod on key pathological pathways. fshfriends.orgfulcrumtx.commusculardystrophynews.commdaconference.orgfulcrumtx.com
Studies in Patient-Derived Cell Lines
Research using myotubes derived from FSHD patients has shown that this compound can suppress the expression of the DUX4 gene, which is considered the root cause of muscle degeneration in FSHD. fshfriends.orgfulcrumtx.commusculardystrophynews.commdaconference.orgfulcrumtx.commdpi.comresearchgate.net this compound, as a p38 MAPK blocker, has been shown to inhibit the generation of RNA from DUX4 in these cells. musculardystrophynews.com Studies involving 11 primary FSHD cell lines (8 FSHD1 and 3 FSHD2) and control non-FSHD cells demonstrated that this compound reduced DUX4 expression and the expression of DUX4 target genes like MBD3L2 across all tested FSHD genotypes. fulcrumtx.comfshdsociety.orgfulcrumtx.com This reduction in DUX4 activity was observed in a concentration-dependent manner. fulcrumtx.comfulcrumtx.comfshdsociety.org
Assessment of this compound's Effect on Muscle Cell Death
In FSHD patient-derived myotubes, aberrant DUX4 expression leads to muscle fiber cell death. fulcrumtx.commdaconference.orgmdpi.com In vitro experiments have indicated that treatment with this compound results in the inhibition of cell death in these myotubes. fulcrumtx.commdaconference.orgfulcrumtx.comresearchgate.net This effect is linked to the reduction of DUX4 expression and activity. fulcrumtx.commdaconference.orgfulcrumtx.com Assessment of markers like cleaved caspase-3 has shown a reduction in signal following this compound treatment, indicating a decrease in cell death. fulcrumtx.comfshdsociety.org
Evaluation of Muscle Regeneration and Differentiation Effects
A critical aspect of evaluating potential therapies for muscular dystrophies is their impact on muscle regeneration and differentiation. Studies have assessed this compound's effect on myogenesis in vitro. Research has shown that this compound treatment did not negatively impact muscle regeneration, specifically the ability of muscle progenitor cells (myoblasts) to proliferate and mature. fulcrumtx.commusculardystrophynews.commdaconference.org Quantitative assays and RNA-sequencing analyses have indicated that while this compound selectively inhibits the DUX4 program, it has minimal impact on the key drivers of myogenic programming or myotube formation at clinically relevant concentrations. fulcrumtx.comfulcrumtx.commdaconference.org
In Vivo Animal Model Studies
In vivo studies using animal models have been conducted to further evaluate the effects of this compound in a more complex biological system. musculardystrophynews.commdpi.com
Muscular Dystrophy Models (e.g., FSHD Mouse Models)
In mouse models, including those transplanted with muscle-forming cells from FSHD patients (xenograft models), this compound has been shown to suppress the expression of DUX4 and its target genes in a dose-dependent manner. fulcrumtx.commusculardystrophynews.comnih.gov A 14-day treatment with this compound in a mouse xenograft model blocked DUX4 expression without negatively affecting muscle regeneration or function. fulcrumtx.commusculardystrophynews.com While this compound was effective at reducing the peak of DUX4 activation in early stages in a mouse xenograft model, some low levels of DUX4 target genes persisted at later stages that were less sensitive to p38 inhibition. nih.gov
Cardioprotective Effects in Myocardial Ischemia-Reperfusion Injury Models
While the primary focus of recent this compound research has been FSHD, earlier studies explored its potential in cardiovascular conditions, including myocardial ischemia-reperfusion injury (IRI). This compound, as a p38 inhibitor, has been investigated in this context due to the role of p38 MAPK signaling in the inflammatory response and cell death associated with IRI. frontiersin.orgnih.gov Although specific detailed findings on this compound's cardioprotective effects in myocardial ischemia-reperfusion injury models were not extensively detailed in the provided search results, the p38 MAPK pathway is recognized as a relevant target in the context of IRI, influencing processes like inflammation, apoptosis, and calcium overload. frontiersin.orgnih.govnih.govconditionmed.org Preclinical strategies for IRI often target these pathways in animal models. frontiersin.orgnih.govnih.govtandfonline.com
Compound Information
Compound | PubChem CID |
This compound | 11730845 |
Interactive Data Tables
Based on the provided text, detailed quantitative data suitable for interactive tables is limited. However, the text mentions dose-dependent reduction of DUX4 expression and inhibition of cell death in patient-derived cells. A conceptual table illustrating this could be presented if specific numerical data points (e.g., DUX4 expression levels or cell viability percentages at different this compound concentrations) were available.
For example, based on the description in fulcrumtx.com and fshdsociety.org regarding dose-dependent reduction of MBD3L2 mRNA and DUX4 protein, a table could conceptually look like this:
This compound Concentration (µM) | MBD3L2 mRNA (% of Control) | DUX4 Protein (% of Control) |
0 (DMSO Control) | 100 | 100 |
0.001 | [Data from source] | [Data from source] |
0.01 | [Data from source] | [Data from source] |
0.1 | [Data from source] | [Data from source] |
1 | [Data from source] | [Data from source] |
Similarly, regarding the inhibition of cell death (measured by cleaved caspase-3), a conceptual table based on mentions in fulcrumtx.com and fshdsociety.org could be:
This compound Concentration (µM) | Cleaved Caspase-3 Signal (% of Control) |
0 (DMSO Control) | 100 |
0.001 | [Data from source] |
0.01 | [Data from source] |
0.1 | [Data from source] |
1 | [Data from source] |
Neuroprotective and Anti-inflammatory Effects in Neurological Models
Preclinical studies suggest that this compound may possess neuroprotective and anti-inflammatory properties in neurological models. alzdiscovery.org The p38 MAPK pathway is involved in the regulation and synthesis of inflammatory mediators, and p38 inhibitors may reduce neuronal sensitization in preclinical models of neuropathic pain, particularly those with a substantial inflammatory component. researchgate.net
One study in a spontaneously hypertensive stroke-prone rat (SHR-SP) model showed that this compound progressively suppressed dynamin-like protein 1 (DLP1) and mitochondrial fission factor (MFF) from 6 to 24 hours after ischemia-reperfusion injury. mdpi.com This finding suggested a potential neuroprotective effect via the suppression of mitochondrial fragmentation and mitophagy in stroke. mdpi.com
Another area of investigation has been neuropathic pain. Experimental data indicate that p38 activation is initiated by the stimulation of NMDA receptors and contributes to hyperalgesia. nih.gov Increased activation of p38MAPK is observed in microglia in many neuropathic pain models, and p38 MAPK is involved in the synthesis of numerous pronociceptive factors through transcriptional regulation. nih.gov While some preclinical studies on p38 MAPK inhibitors have shown promise in reducing neuronal sensitization and pain symptoms, translation to human studies has been complex. researchgate.netnih.gov For instance, one study explored the antinociceptive properties of this compound in acute pain models in rats, demonstrating a dose-related effect that was more potent on thermal allodynia than on mechanical hyperalgesia. nih.gov However, the potent antinociceptive effect observed in these animal models appeared at odds with human studies where this compound did not reverse pain. nih.gov This discrepancy might be attributed to species differences or the fact that the human studies explored chronic pain, which may involve different neurophysiological mechanisms compared to acute pain models. nih.gov
Studies on Vascular Inflammation and Endothelial Function
This compound has been investigated for its effects on vascular inflammation and endothelial function in preclinical and clinical settings. The p38 MAPK pathway plays a crucial role in the initiation and progression of inflammatory diseases, including atherosclerosis. jacc.org P38 MAPKs can influence the formation of reactive oxygen species, undermining nitric oxide (NO) bioavailability and potentially leading to vasoconstriction and endothelial dysfunction. mdpi.com
In preclinical studies, this compound demonstrated the ability to significantly and dose-dependently improve survival and endothelial function in the spontaneously hypertensive stroke-prone rat (SHR-SP), while also attenuating hypertension, cardiac remodeling, and interleukin-1β (IL-1β) levels. mdpi.comnih.gov These results were comparable to findings in studies of other compounds that inhibit the p38 MAPK pathway. nih.gov
Translational studies in humans have also explored these effects. In untreated hypercholesterolemic patients, this compound improved nitric oxide-mediated vasoregulation, a marker of endothelial function, and reduced levels of the inflammatory biomarker high-sensitivity C-reactive protein (hsCRP). nih.govnih.gov More recently, studies using fluorodeoxyglucose positron emission tomography-computed tomography (FDG-PET/CT) in patients with pre-existing atherosclerosis on standard medical therapies, including statins, have demonstrated that this compound can reduce vascular inflammation. jacc.orgnih.gov While there was no significant difference in the magnitude of reduction in average maximum target-to-background ratio (TBR) of all segments within the index vessel compared to placebo, there was a significant leftward shift in TBR distribution in the this compound groups, suggesting a reduction in vascular inflammation in affected segments. jacc.orgalzdiscovery.org The high dose of this compound also reduced serum levels of certain inflammatory proteins, such as IL-8, MCP1, and MMP9-NGAL, and the average of hsCRP over time. alzdiscovery.orgalzdiscovery.org
Doxorubicin-Induced Cardiotoxicity Models
Irreversible cardiotoxicity is a significant limitation to the clinical use of doxorubicin (DOX), an effective anticancer agent. nih.govmdpi.com Doxorubicin-induced cardiotoxicity has been linked to the induction of senescence and activation of the p38 MAPK pathway. nih.gov
Preclinical research has investigated the potential of this compound to ameliorate doxorubicin-induced cardiotoxicity. A study in C57BL/6N mice demonstrated that this compound attenuated p38 MAPK activation and ameliorated DOX-induced cardiac dysfunction. nih.gov this compound also abrogated the DOX-induced expression of the senescence marker p21Cip1. nih.gov Furthermore, the study showed that this compound had anti-inflammatory effects, with reduced cardiac Il-1α and Il-6 gene expression in DOX-treated mice. nih.gov Systemic inflammation, assessed by serum cytokine levels, also showed decreased IL-6 and CXCL1 in both DOX-treated mice and mice on a this compound diet. nih.gov These findings underscore the potential therapeutic efficacy of p38 MAPK inhibition, as exemplified by this compound, in mitigating DOX-induced cardiotoxicity, senescence, and inflammation in preclinical models. nih.gov
Clinical Development and Efficacy Assessment of Losmapimod
Clinical Trial Design and Methodologies
Phase II Trials 4.1.2.1. ReDUX4 Trial (NCT04003974) in Facioscapulohumeral Muscular Dystrophy (FSHD) The ReDUX4 trial (NCT04003974) was a randomized, double-blind, placebo-controlled Phase 2b study conducted at multiple neurology centers.neurologylive.comnih.govfshdsociety.orgThe trial enrolled 80 adults aged 18-65 years with genetically confirmed FSHD1, a Ricci clinical severity score of 2-4, and at least one skeletal muscle suitable for biopsy based on MRI.neurologylive.comnih.govParticipants were randomized 1:1 to receive either oral losmapimod (15 mg twice daily) or a matching placebo for 48 weeks.neurologylive.comnih.gov
ReDUX4 Trial (NCT04003974) in Facioscapulohumeral Muscular Dystrophy (FSHD)
Primary Endpoints: DUX4-driven gene expression in muscle biopsies The primary endpoint of the ReDUX4 trial was the change from baseline in DUX4-driven gene expression in skeletal muscle biopsy samples at Week 16 or Week 36, as measured by quantitative RT-PCR.neurologylive.commusculardystrophynews.comnih.govdrug-dev.comfulcrumtx.comThis endpoint was included as an experimental biomarker based on preclinical findings that this compound reduced DUX4-driven gene expression.drug-dev.comfulcrumtx.com
However, the ReDUX4 trial did not meet its primary endpoint. neurologylive.comclinicaltrialsarena.commusculardystrophynews.comnih.govdrug-dev.com Least squares mean changes from baseline in DUX4-driven gene expression did not differ significantly between the this compound and placebo groups. nih.gov The ability to detect changes in DUX4-driven gene expression was challenged by significant variability across biopsies at baseline and upon repeat biopsy in both groups. drug-dev.com Factors believed to contribute to this variability included the stochastic nature of DUX4 expression in myonuclei, the heterogeneity of biopsy samples containing muscle, fibrotic tissue, and fat, and the imprecision of the biopsy procedure across multiple sites. drug-dev.com
Here is a table summarizing the primary endpoint results:
Endpoint | This compound (LS Mean ± SE) | Placebo (LS Mean ± SE) | Difference (SE; 95% CI) | p-value |
Change from baseline in DUX4-driven gene expression | 0.83 ± 0.61 | 0.40 ± 0.65 | 0.43 ± 0.56 (-1.04 to 1.89) | 0.56 |
Secondary Endpoints: Muscle fat infiltration (MRI), reachable workspace (RWS), patient-reported outcomes (PGIC), muscle strength (dynamometry) Secondary endpoints in the ReDUX4 trial included assessments of muscle fat infiltration (MFI) using MRI, reachable workspace (RWS), patient-reported outcomes such as the Patient's Global Impression of Change (PGIC), and muscle strength measured by dynamometry.musculardystrophynews.commusculardystrophynews.commusculardystrophynews.comnih.govfshdsociety.orgneurologylive.comfulcrumtx.comsec.gov
Despite not meeting the primary endpoint, this compound was associated with potential improvements in some prespecified structural and functional outcomes compared to placebo. neurologylive.comnih.govdrug-dev.com this compound-treated participants showed decreased progression in muscle fat infiltration, particularly in intermediate muscles (those most likely to change), based on a composite measure (p=0.01). drug-dev.com Normal appearing muscles also appeared to be preserved in the this compound group in a post hoc analysis. drug-dev.com
One-year data showed that patients receiving this compound had significantly better scores on reachable workspace (RWS), a measure of upper arm function. musculardystrophynews.com RWS assesses the range of motion with the arms and hands and has been correlated with abilities to perform activities of daily living. musculardystrophynews.com At the end of the 48-week treatment period, those on active drug also saw significant improvements in Reachable Workspace with weights and dynamometry. neurologylive.com
Additionally, relative to placebo, patients treated with this compound demonstrated significant improvements on the Patient's Global Impression of Change (PGIC) scale (difference, –0.58; Likert scale, P = .02). nih.govneurologylive.com
Here is a table summarizing some key secondary endpoint findings from the ReDUX4 trial at 48 weeks:
Endpoint | This compound | Placebo | Difference | p-value |
Muscle Fat Infiltration (Composite Measure) | Decreased Progression | Increased Progression | N/A | 0.01 |
Reachable Workspace (RWS) | Improved | Worsened | Significant | <0.05 |
Patient's Global Impression of Change (PGIC) | Improved | Less Improved | -0.58 | 0.02 |
Open-Label Extension Studies (NCT04004000) Following the completion of the ReDUX4 trial, many participants had the option to enroll in open-label extension (OLE) studies, such as NCT04004000.nih.govmusculardystrophynews.commusculardystrophynews.comfulcrumtx.comThese extension studies are designed to evaluate the long-term safety, tolerability, pharmacokinetics, and exploratory efficacy of this compound when administered over extended periods.nih.govmusculardystrophynews.commusculardystrophynews.comclinicaltrial.be
An open-label Phase 2 biomarker study (NCT04004000) tracked 14 adults with FSHD1 treated with this compound for a year, with an optional ongoing open-label extension. nih.govmusculardystrophynews.commusculardystrophynews.com This study assessed safety, tolerability, biomarker levels, and exploratory efficacy. musculardystrophynews.com Blood and muscle tests in this study showed that this compound successfully engaged with its intended target. musculardystrophynews.com Clinical outcome measures in this pilot study showed a trend toward stabilization or improvement after 52 weeks of treatment. nih.govmusculardystrophynews.com
Interim data from an open-label extension study (NCT04264442, which some ReDUX4 participants entered) after two years of treatment showed that patients who had been receiving this compound since the start of ReDUX4 generally maintained upper limb function. musculardystrophynews.com Those who switched from placebo to this compound in the OLE saw stabilization or slight improvement in their upper limb function. musculardystrophynews.com Long-term findings from the ReDUX4 OLE presented at the 2023 American Academy of Neurology (AAN) Annual Meeting demonstrated that treatment with this compound showed maintenance of effect through a 96-week period in patients with FSHD, particularly in upper extremity function as assessed by Reachable Workspace (RWS). neurologylive.commusculardystrophynews.com Patients who were on placebo in the original trial and switched to active treatment in the OLE saw their RWS scores stabilize or improve slightly after previously showing a gradual worsening. musculardystrophynews.com
Studies in Acute Coronary Syndrome (ACS) / Myocardial Infarction (MI)
This compound has been investigated as a potential therapeutic agent in patients experiencing ACS, including myocardial infarction (MI), based on the understanding that inflammation plays a significant role in the pathogenesis of these events. nih.govresearchgate.netnih.gov
Assessment of Inflammatory Markers (e.g., hsCRP, IL-6)
Clinical trials have assessed the effect of this compound on inflammatory markers in patients with ACS. The SOLSTICE trial, a Phase II study, evaluated this compound in patients with non-ST-segment elevation myocardial infarction (NSTEMI). researchgate.netnih.gov In this trial, this compound significantly attenuated the acute increase in high-sensitivity C-reactive protein (hsCRP) and also reduced levels of interleukin-6 (IL-6) within 72 hours of treatment initiation. nih.govresearchgate.netamegroups.orgresearchgate.net The reduction in hsCRP levels with this compound compared to placebo was observed early after treatment initiation. nih.gov In the larger Phase III LATITUDE-TIMI 60 trial, this compound also reduced periprocedural levels of hsCRP and serum levels of IL-6. researchgate.net
Data from the SOLSTICE trial indicated a reduction in circulating inflammatory markers such as hs-CRP and IL-6 within 72 hours of initiating this compound treatment. nih.govresearchgate.net
Table 1: Effect of this compound on Inflammatory Markers in ACS Trials
Trial | Patient Population | Inflammatory Marker | This compound Effect (vs. Placebo) | Timepoint | Citation |
SOLSTICE | NSTEMI | hsCRP | Reduced | Within 72 hours | nih.govresearchgate.netamegroups.org |
SOLSTICE | NSTEMI | IL-6 | Reduced | Within 72 hours | nih.govresearchgate.netresearchgate.net |
LATITUDE-TIMI 60 | ACS | hsCRP | Reduced | Periprocedural | researchgate.net |
LATITUDE-TIMI 60 | ACS | IL-6 | Reduced | Serum levels | researchgate.net |
Evaluation of Infarct Size and Cardiac Function
Studies have also investigated the impact of this compound on infarct size and cardiac function following MI. The SOLSTICE trial included the evaluation of infarct size as assessed by troponin area under the curve at 72 hours as a coprimary endpoint. researchgate.net While some early studies suggested potential benefits on cardiac function, the SOLSTICE trial did not show a significant change in serum biomarkers of infarct size. tandfonline.com However, an echocardiographic substudy within a Phase II trial indicated that this compound significantly improved left ventricular ejection fraction (LVEF) and reduced left ventricular end-diastolic and end-systolic volumes at both 3 to 5 days and 12 weeks post-NSTEMI presentation in a proportion of patients undergoing cardiac MRI. jacc.orgjacc.org Despite these observations in cardiac function markers, the Phase III LATITUDE-TIMI 60 trial did not demonstrate a reduction in the primary composite endpoint of cardiovascular death, MI, or severe recurrent ischemia, indicating that the observed changes in inflammatory markers and some cardiac function parameters did not translate into a significant clinical benefit in reducing major adverse cardiovascular events. researchgate.netjacc.orgmdpi.comgsk.com
Effects on Vascular Function and Endothelial Function
This compound's mechanism of inhibiting p38 MAPK suggests potential effects on vascular and endothelial function, as p38 MAPK is activated in endothelial cells as part of coronary vascular inflammation following plaque rupture. researchgate.netnih.gov Preclinical studies in animal models have shown that this compound can improve endothelial function. nih.gov In a study involving hypercholesterolemic patients, this compound treatment resulted in improved nitric oxide-mediated vasodilation and reduced inflammation. nih.govamegroups.org In patients with stable atherosclerosis already on statin therapy, this compound decreased FDG uptake in the most inflamed vascular segments, although the change in average FDG uptake in the index vessel was not statistically significant. jacc.orgplos.org
Trials in Chronic Obstructive Pulmonary Disease (COPD)
This compound has also been investigated for its potential in treating COPD, a disease characterized by chronic inflammation. clinicaltrials.euplos.orgpatsnap.com
Impact on Lung Function and Exercise Capacity
Clinical trials in COPD patients have assessed the effect of this compound on lung function and exercise capacity. A randomized, double-blind, placebo-controlled Phase II trial evaluated the efficacy and safety of this compound over 24 weeks in adult subjects with moderate-to-severe COPD. nih.govcapes.gov.brdrugbank.comclinicalstudydatarequest.com The primary outcome of this study was the change in 6-minute walking distance (6MWD) from baseline to week 24. nih.govcapes.gov.br The results showed no statistically significant difference in the mean change of 6MWD between the this compound groups (various doses) and the placebo group. nih.govcapes.gov.br Similarly, this compound did not cause an improvement in lung function in this COPD population. nih.govcapes.gov.brbocsci.com
Table 2: Effect of this compound on 6-Minute Walking Distance in a COPD Trial
Treatment Group | Mean Change in 6MWD at Week 24 (vs. Baseline) | 95% Confidence Interval | p-value | Citation |
Placebo | Reference | - | - | nih.govcapes.gov.br |
This compound 2.5 mg | -6.7 m | -18.2 to 4.9 | Not significant | nih.govcapes.gov.br |
This compound 7.5 mg | -4.7 m | -16.1 to 6.8 | Not significant | nih.govcapes.gov.br |
This compound 15 mg | -3.4 m | -15.1 to 8.2 | Not significant | nih.govcapes.gov.br |
Modulation of Systemic and Vascular Inflammation
Given its mechanism as a p38 MAPK inhibitor, this compound was hypothesized to reduce systemic and vascular inflammation in COPD patients. plos.orgatsjournals.orgnih.gov A Phase II trial (EVOLUTION) specifically sought to evaluate the effects of this compound on vascular inflammation and endothelial function in COPD patients with systemic inflammation, defined by elevated plasma fibrinogen levels. plos.orgatsjournals.orgnih.govresearchgate.net The study used FDG PET/CT imaging to quantify arterial inflammation and brachial artery flow-mediated dilatation (FMD) to assess endothelial function. plos.orgatsjournals.orgnih.gov After 16 weeks of treatment, this compound had no statistically significant effect on arterial inflammation (measured by tissue-to-blood ratio, TBR) or endothelial function (measured by FMD) compared to placebo in this cohort. plos.orgatsjournals.orgnih.govresearchgate.net Although this compound reduced acute phase circulating proteins like fibrinogen in COPD, this did not translate to a significant long-term reduction in systemic inflammation biomarkers or an effect on arterial and endothelial function in this trial. plos.orgnih.gov
Investigations in Focal Segmental Glomerulosclerosis (FSGS)
Idiopathic focal segmental glomerulosclerosis (FSGS) is a significant cause of nephrotic syndrome and end-stage renal disease. nih.govnih.gov Research indicates enhanced activity of p38 MAPK in preclinical models and human FSGS kidney biopsies, suggesting that inhibiting p38 MAPK could improve disease markers. nih.govresearchgate.net this compound, as an oral p38 MAPK inhibitor, has been investigated for its potential in FSGS. nih.govdovepress.com
Reduction of Proteinuria
A single-arm, multicenter, open-label Phase II trial (NCT02000440) evaluated the efficacy of this compound in adults with FSGS and proteinuria of at least 2.0 g/d. nih.govnih.govresearchgate.net The primary endpoint of this study was the number of patients achieving a 50% or greater reduction in proteinuria while maintaining estimated glomerular filtration rate (eGFR) at 70% or more of baseline after 16 to 24 weeks of treatment. nih.govnih.govresearchgate.net
Seventeen patients received at least one dose of this compound in this trial. nih.govnih.govresearchgate.net However, no patients achieved the primary endpoint, leading to the termination of the study following a prespecified interim analysis. nih.govnih.govresearchgate.net At week 24, some patients showed a reduction in proteinuria between 20% and less than 50% (4 patients), while others experienced an increase in proteinuria greater than 20% (3 patients). nih.govnih.govresearchgate.net One patient did achieve a proteinuria reduction of 50% or more at week 2 but subsequently relapsed. nih.govnih.govresearchgate.net The study concluded that p38 MAPK inhibition with this compound did not result in a 50% or greater reduction of proteinuria in this FSGS patient population. nih.govnih.govresearchgate.net It was noted that heterogeneity within the study population might have contributed to these findings. nih.govresearchgate.net
Exploration in Rheumatoid Arthritis (RA)
This compound has also been explored in the context of rheumatoid arthritis (RA), a condition characterized by inflammation. nih.govresearchgate.net P38 MAPK inhibitors have been investigated as potential oral therapies for RA due to their role in the release of pro-inflammatory cytokines. nih.gov
Effects on Inflammatory Biomarkers (IL-6, CRP)
A clinical study investigated the effects of single doses of this compound on biomarkers of systemic inflammation, specifically serum C-reactive protein (CRP) and interleukin-6 (IL-6), in patients with active RA. researchgate.netscirp.org In this study (Study A, NCT00256919), 51 subjects with active RA were randomized to receive single doses of this compound (7.5 mg, 20 mg, or 60 mg) or placebo. researchgate.netscirp.org
The results showed that all tested doses of this compound produced a statistically significant reduction in serum IL-6 levels at 3 hours post-dose compared to placebo. researchgate.netscirp.org The percentage decrease in IL-6 compared to placebo at 3 hours was 55% for the 7.5 mg dose, 53% for the 20 mg dose, and 59% for the 60 mg dose. scirp.org However, this compound had no significant effect on CRP levels at any time point evaluated in this single-dose study. researchgate.netscirp.orgscirp.org
Pain Studies (Neuropathic Pain, Lumbosacral Radiculopathy)
This compound has been evaluated for its analgesic efficacy in pain conditions, including neuropathic pain following peripheral nerve injury and neuropathic pain from lumbosacral radiculopathy. researchgate.netresearchgate.nettandfonline.commdpi.comalzdiscovery.orgnih.govnih.gov Preclinical studies suggested that p38 MAPK inhibitors might reduce neuropathic pain. tandfonline.commdpi.com
A double-blind, placebo-controlled study evaluated this compound in 168 patients with neuropathic pain following traumatic peripheral nerve injury. tandfonline.comnih.gov Patients with at least moderate baseline pain intensity were randomized to receive this compound or placebo for 28 days. nih.gov The primary efficacy endpoint was the change in average daily pain score. tandfonline.comnih.gov The study found no statistically significant or clinically meaningful differences between the this compound and placebo groups for the primary or secondary efficacy variables over the 4-week treatment period. tandfonline.comnih.gov
Another randomized, placebo-controlled trial investigated this compound in 144 patients with chronic neuropathic pain due to lumbosacral radiculopathy. researchgate.netnih.gov Patients with at least moderate baseline pain intensity were randomized to receive this compound or placebo for 28 days. nih.gov The adjusted mean treatment difference for the change in numeric rating scale score from baseline to week 4 was not considered clinically meaningful and did not show a statistically significant advantage for this compound over placebo. nih.gov While there were no significant differences in the primary pain outcome, statistically significant differences in favor of this compound were observed for several secondary endpoints related to emotional, physical, and social functioning, including aspects of the Oswestry Disability Index and Short-Form 36 Health Survey domains. nih.gov
Phase III Trials
REACH Study (NCT05397470) in FSHD
This compound has advanced to Phase III clinical trials for the treatment of facioscapulohumeral muscular dystrophy (FSHD). wikipedia.orgfshdsociety.orgpracticalneurology.com FSHD is a genetic disorder characterized by progressive muscle weakness. clinicaltrials.eumusculardystrophynews.com this compound is being investigated for its potential to treat both FSHD1 and FSHD2. clinicaltrials.eu this compound selectively inhibits p38α/β MAPK, which is thought to regulate the expression of the DUX4 gene, implicated in FSHD pathology. wikipedia.orgguidetopharmacology.orgfshdsociety.orgmusculardystrophynews.com
The REACH study (NCT05397470) is a Phase III, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in adults with FSHD. fshdsociety.orgpracticalneurology.comneurologylive.commdaconference.org The trial enrolled 260 participants aged 18 to 65 with genetically confirmed FSHD (242 FSHD1, 18 FSHD2). fshdsociety.orgmdaconference.orgdocwirenews.com Participants were randomized to receive either this compound or placebo for 48 weeks. fshdsociety.orgpracticalneurology.commdaconference.orgdocwirenews.com
The primary efficacy endpoint of the REACH study was the absolute change from baseline in reachable workspace (RWS), a quantitative measure of upper limb function. fshdsociety.orgpracticalneurology.commdaconference.orgdocwirenews.com Secondary efficacy endpoints included change in shoulder abductor strength measured by hand-held dynamometry, muscle fat infiltration (MFI) in B muscles assessed by MRI, and patient-reported outcomes such as the NeuroQoL-UE questionnaire and the Patient Global Impression of Change (PGIC). fshdsociety.orgpracticalneurology.commdaconference.orgdocwirenews.com
Topline results from the REACH trial indicated that the study did not meet its primary endpoint. fshdsociety.org Participants receiving this compound showed a small improvement in RSA (0.013 ± 0.007) at week 48, which was similar to the improvement observed in the placebo group (0.010 ± 0.007), resulting in a p-value of 0.75. Secondary endpoints also did not achieve nominal statistical significance. mdaconference.org For instance, muscle fat infiltration increased by 0.42% in the this compound group and 0.576% in the placebo group (p=0.16). Shoulder abductor strength improved by 9.63% in the this compound group and 2.24% in the placebo group (p=0.51). No statistically significant differences were observed in the patient-reported outcomes. mdaconference.org
The results of the Phase III REACH study did not replicate the clinical benefits observed in the preceding Phase II study (ReDUX4). mdaconference.orgdocwirenews.com A contributing factor noted was that participants in the placebo group in the REACH study did not show the anticipated decline in functional status over the 48 weeks, unlike what was observed in the Phase II study and other FSHD studies. fshdsociety.orgdocwirenews.com This unexpected stability in the placebo group made it more challenging to detect a significant difference between the treatment and placebo arms. fshdsociety.org Following these results, the development of this compound for FSHD was suspended. fshdsociety.orgdocwirenews.com
Data Tables:
Table 1: Summary of this compound Efficacy in FSGS (Phase II, NCT02000440)
Endpoint | This compound (N=17) |
≥50% Proteinuria Reduction | 0 patients |
20% to <50% Proteinuria Reduction | 4 patients |
>20% Proteinuria Increase | 3 patients |
≥50% Proteinuria Reduction at Week 2 (with subsequent relapse) | 1 patient |
Table 2: Effect of Single-Dose this compound on Inflammatory Biomarkers in RA (Phase unknown, NCT00256919)
Biomarker | This compound Dose | Effect at 3 hours post-dose (vs. Placebo) |
IL-6 | 7.5 mg | 55% reduction (statistically significant) scirp.org |
IL-6 | 20 mg | 53% reduction (statistically significant) scirp.org |
IL-6 | 60 mg | 59% reduction (statistically significant) scirp.org |
CRP | All doses | No significant effect researchgate.netscirp.orgscirp.org |
Table 3: Summary of Primary Efficacy Endpoint in REACH Study (Phase III, NCT05397470) in FSHD
Endpoint | This compound (N=?) | Placebo (N=?) | Treatment Difference (this compound - Placebo) | p-value |
Change from Baseline in RWS (RSA) at Week 48 | 0.013 ± 0.007 | 0.010 ± 0.007 | 0.003 | 0.75 |
Table 4: Select Secondary Efficacy Endpoints in REACH Study (Phase III, NCT05397470) in FSHD
Endpoint | This compound Change from Baseline at Week 48 | Placebo Change from Baseline at Week 48 | p-value |
Muscle Fat Infiltration (MFI) | +0.42% | +0.576% | 0.16 |
Shoulder Abductor Strength (Dynamometry) | +9.63% | +2.24% | 0.51 |
Patient Reported Outcomes (NeuroQoL-UE, PGIC) | No statistically significant differences mdaconference.org | No statistically significant differences mdaconference.org | - |
Primary Endpoints: Reachable Workspace (RWS)
In the REACH Phase 3 clinical trial, the primary endpoint was the change in reachable workspace (RWS) from baseline, which assesses upper limb mobility fshdsociety.orgclinicaltrialsarena.compatsnap.comfshdsociety.orgdocwirenews.com. Despite promising results in earlier phases, the REACH trial did not meet its primary endpoint, showing no significant improvement in RWS with this compound compared to placebo at week 48 stocktitan.netfshdsociety.orgpatsnap.comdocwirenews.com. The lack of significant difference was partly attributed to unexpected stability in the placebo group, which did not exhibit the anticipated decline in functional status over the study period fshdsociety.org.
Secondary Endpoints: Muscle fat infiltration (MRI), shoulder abductor strength, patient-reported outcomes
Secondary endpoints in the REACH trial included muscle fat infiltration (MFI) measured via MRI, shoulder abductor strength assessed by hand-held dynamometry, and patient-reported outcomes stocktitan.netfshdsociety.orgpatsnap.com. Analysis of these secondary endpoints also did not show statistically significant differences between the this compound and placebo groups stocktitan.netpatsnap.comdocwirenews.comfulcrumtx.com. Muscle fat infiltration showed a small increase in both groups with no significant difference, and while shoulder abductor strength improved slightly more in the this compound group (9.63%) compared to placebo (2.24%), this difference was not statistically significant (p=0.51) stocktitan.netpatsnap.com. Patient-reported outcomes similarly showed no significant differences stocktitan.netpatsnap.comfulcrumtx.com.
LATITUDE-TIMI 60 Trial in ACS/MI
The LATITUDE-TIMI 60 trial was a randomized, placebo-controlled, double-blind, parallel-group study that evaluated this compound in patients hospitalized with acute myocardial infarction (MI) nih.govresearchgate.netresearchgate.net. The trial included a leading cohort (Part A) of 3503 patients to provide an initial assessment of efficacy before potentially proceeding to a larger Part B nih.govresearchgate.netresearchgate.net.
Evaluation of Major Cardiovascular Events
The primary endpoint of the LATITUDE-TIMI 60 trial was the composite of cardiovascular death, MI, or severe recurrent ischemia requiring urgent coronary revascularization nih.govresearchgate.netresearchgate.netgsk.com. In Part A of the study, the use of this compound compared with placebo did not reduce the risk of major ischemic cardiovascular events by 12 weeks nih.govresearchgate.netresearchgate.net. The primary endpoint occurred in 8.1% of patients treated with this compound and 7.0% of patients treated with placebo (hazard ratio, 1.16; 95% CI, 0.91-1.47; P = .24) researchgate.netresearchgate.net. These results from the exploratory efficacy study did not support proceeding to the larger Part B of the trial nih.govresearchgate.net. Although this compound reduced levels of inflammatory markers such as hs-CRP and IL-6, this did not translate into a clinical benefit in terms of major cardiovascular events researchgate.net.
LOSVID Trial in Hospitalized COVID-19 Patients
The LOSVID trial was a Phase 3, international, multicenter study designed to assess this compound in approximately 400 hospitalized adults with COVID-19 who were at risk of progression to critical illness clinicaltrialsarena.comtrialstat.com.
Assessment of Inflammatory Responses and Clinical Outcomes
The LOSVID trial aimed to evaluate the safety and efficacy of this compound in reducing exaggerated pro-inflammatory responses and potentially improving clinical outcomes in hospitalized COVID-19 patients clinicaltrialsarena.commedicalupdateonline.com. The primary endpoint of the study was the proportion of patients progressing to death or respiratory failure by day 28 clinicaltrialsarena.comtrialstat.com. Secondary endpoints included clinical status on days 7 and 14 (measured on the nine-point WHO ordinal scale), total number of study days free of oxygen supplementation, all-cause mortality, duration of hospitalization and ICU stay, and viral clearance clinicaltrialsarena.comtrialstat.com. This compound's mechanism of action, inhibiting the p38 MAPK pathway, was hypothesized to decrease inflammation and restore immune responses necessary for viral clearance clinicaltrialsarena.com. Previous studies had indicated that this compound could reduce pro-inflammatory biomarkers such as CRP and IL-6, which have been associated with poor prognosis in COVID-19 mdpi.comfshdsociety.org.
Analysis of Clinical Outcomes and Efficacy Data
The clinical trials of this compound have yielded important data regarding its potential efficacy across different conditions. In the FSHD REACH trial, the data indicated that this compound did not significantly improve the primary endpoint of reachable workspace or the assessed secondary endpoints, including muscle fat infiltration, shoulder abductor strength, and patient-reported outcomes stocktitan.netpatsnap.comdocwirenews.com. The lack of observed benefit in the Phase 3 study, particularly compared to some improvements seen in earlier Phase 2 data, led to the discontinuation of the FSHD program for this compound fshdsociety.orgfshdsociety.orgdocwirenews.com.
In the LATITUDE-TIMI 60 trial in patients with acute MI, this compound did not demonstrate a reduction in the risk of major ischemic cardiovascular events nih.govresearchgate.netresearchgate.net. While the drug showed an effect on certain inflammatory markers, this did not translate into a statistically significant clinical benefit for the primary composite endpoint researchgate.net.
For the LOSVID trial in hospitalized COVID-19 patients, the study was designed to assess the impact of this compound on inflammatory responses and clinical outcomes, with the primary endpoint being progression to death or respiratory failure clinicaltrialsarena.comtrialstat.com. The trial aimed to explore if inhibiting the p38 MAPK pathway could mitigate the severe inflammatory response associated with critical COVID-19 clinicaltrialsarena.commedicalupdateonline.comfshdsociety.org.
Based on the available information from these trials, this compound did not meet the primary efficacy endpoints in the Phase 3 FSHD trial or the Part A of the LATITUDE-TIMI 60 trial in ACS/MI. Data from the LOSVID trial would be necessary for a complete analysis of its efficacy in hospitalized COVID-19 patients.
Outcomes in FSHD: Structural and Functional Improvements
This compound has been most recently in development for the treatment of FSHD, a genetic disease caused by the aberrant expression of the DUX4 transcription factor in skeletal muscle wikipedia.orgnih.gov. Preclinical studies indicated that this compound could reduce DUX4 expression drug-dev.comjwatch.org. Clinical trials in FSHD have explored its effects on structural and functional outcomes.
Muscle Fat Infiltration
Muscle fat infiltration (MFI), measured by whole-body musculoskeletal MRI, is a marker of disease severity in FSHD drug-dev.comfshdsociety.org. In the Phase 2b ReDUX4 trial, this compound-treated participants showed decreased progression in muscle fat infiltration in intermediate muscles compared to placebo drug-dev.comfshdsociety.org. A smaller increase from baseline in MFI was observed with this compound, with a between-group difference of -0.49 percentage points in the ReDUX4 trial medpagetoday.com. Post hoc analysis suggested that normal-appearing muscles might be preserved in the this compound group compared to placebo drug-dev.comfshdsociety.org. However, in the Phase 3 REACH study, participants receiving this compound showed an increase of 0.42% in MFI at week 48, while those receiving placebo showed an increase of 0.576%, with no statistically significant difference observed between the groups (p=0.16) fshdsociety.org.
Here is a summary of muscle fat infiltration findings:
Trial | Endpoint | This compound Result | Placebo Result | Between-Group Difference (95% CI) | p-value |
ReDUX4 | Change in MFI (intermediate muscles) | Decreased progression | Increased progression | -0.49 percentage points (-0.86 to -0.12) medpagetoday.com | 0.01* drug-dev.com |
REACH | Change in MFI at Week 48 | Increase of 0.42% fshdsociety.org | Increase of 0.576% fshdsociety.org | Not specified | 0.16 fshdsociety.org |
*Note: The p-value for ReDUX4 MFI was reported as 0.01, indicating nominal statistical significance in the Phase 2b trial drug-dev.com.
Reachable Workspace and Upper Extremity Function
Reachable Workspace (RWS) is a three-dimensional assessment used to measure upper extremity mobility and function mdaconference.org. In the ReDUX4 trial, this compound was associated with improvements in reachable workspace compared to placebo jwatch.orgnih.gov. Participants in the placebo group of ReDUX4 lost 2.6-3.6% total RSA without weights and 1.9-3.8% with weights mdaconference.org. This compound resulted in significant clinical improvements in total RSA in ReDUX4, with differences of 0.067 (p=0.01) for the dominant arm and 0.045 (p<0.05) for the non-dominant arm compared to placebo mdaconference.org. An open-label pilot study also indicated that a year of this compound improved reachable workspace with or without a 500-gram weight musculardystrophynews.com. As measured by handheld dynamometry, this compound stabilized or improved muscle strength from baseline in most muscles evaluated in this pilot study musculardystrophynews.com.
In the Phase 3 REACH trial, change in total relative surface area (RSA) with a 500g wrist weight on reachable workspace was the primary efficacy endpoint docwirenews.com. Participants receiving this compound in REACH demonstrated a 0.013 improvement in RWS at week 48, while placebo patients showed a 0.010 improvement, with no statistically significant difference observed between the groups (p=0.75) fshdsociety.org. Secondary efficacy endpoints in REACH included change in shoulder abductor strength by hand-held dynamometry docwirenews.com. Participants receiving this compound in REACH demonstrated a 9.63% improvement in abductor strength at week 48 compared to a 2.24% improvement in the placebo arm, but this difference was not statistically significant (p=0.51) fshdsociety.org.
Here is a summary of Reachable Workspace findings:
Trial | Endpoint | This compound Result (Change in RSA) | Placebo Result (Change in RSA) | Between-Group Difference | p-value |
ReDUX4 | Total RSA (Dominant Arm) | 0.019 mdaconference.org | -0.048 mdaconference.org | 0.067 mdaconference.org | 0.01 mdaconference.org |
ReDUX4 | Total RSA (Non-Dominant Arm) | 0.021 mdaconference.org | -0.024 mdaconference.org | 0.045 mdaconference.org | <0.05 mdaconference.org |
REACH | Total RSA with 500g weight at Week 48 | Improvement of 0.013 fshdsociety.org | Improvement of 0.010 fshdsociety.org | Not specified | 0.75 fshdsociety.org |
Patient-Reported Outcomes (e.g., PGIC)
Patient-Reported Outcomes (PROs), such as the Patient Global Impression of Change (PGIC), assess how a patient feels and functions from their own perspective drug-dev.comfshdsociety.org. In the ReDUX4 trial, more participants in the this compound group reported improvement at 48 weeks compared to placebo drug-dev.comfshdsociety.org. Four times more this compound participants reported improvement over time as compared to participants treated with placebo drug-dev.comfshdsociety.org. Additionally, fewer this compound participants reported worsening compared to placebo drug-dev.comfshdsociety.org. The difference in PGIC between this compound and placebo in ReDUX4 was statistically significant (p=0.02) fshdsociety.orgneurologylive.com.
In the Phase 3 REACH study, PGIC was one of the secondary PRO endpoints fshdsociety.org. Across the two PRO secondary endpoints in the REACH study, including PGIC and the Neuro QoL Upper Extremity, no statistically significant differences were observed between the this compound and placebo groups fshdsociety.org.
Here is a summary of Patient-Reported Outcomes (PGIC) findings in ReDUX4:
Outcome Measure | This compound Result (at 48 weeks) | Placebo Result (at 48 weeks) | p-value |
PGIC Improvement | More participants reported improvement drug-dev.comfshdsociety.org | Fewer participants reported improvement drug-dev.comfshdsociety.org | 0.02 fshdsociety.orgneurologylive.com |
PGIC Worsening | Fewer participants reported worsening drug-dev.comfshdsociety.org | More participants reported worsening drug-dev.comfshdsociety.org | Not specified |
Challenges in DUX4 Expression Measurement Variability
DUX4-driven gene expression is the underlying cause of muscle damage in FSHD drug-dev.comjwatch.org. While preclinical studies suggested that this compound could decrease DUX4 target gene expression neurologylive.com, the Phase 2b ReDUX4 trial did not meet its primary endpoint, which was the change from baseline in DUX4-driven gene expression in skeletal muscle biopsy samples drug-dev.comnih.gov. No significant change from baseline or difference between the this compound and placebo groups was observed in DUX4-driven gene expression jwatch.orgmedpagetoday.comnih.gov.
The ability to detect changes in DUX4-driven gene expression was confounded by significant variability across biopsies at baseline and upon repeat biopsy in both the placebo and this compound groups drug-dev.com. This substantial variability was attributed to factors such as the stochastic nature of DUX4 expression in myonuclei, the heterogeneity in the composition of biopsy samples (including muscle, fibrotic tissue, and fat), and the imprecision of the biopsy procedure neurologylive.com. This trial highlighted the challenges in using DUX4 expression as a reliable endpoint and the need for trial endpoints sensitive enough to capture differences in a slowly progressive disease with phenotypic variability jwatch.orgmedpagetoday.commusculardystrophynews.com.
Outcomes in Cardiovascular Disease: Lack of Significant Reduction in Cardiovascular Events
This compound was also investigated for its potential in treating cardiovascular disease clinicaltrials.eu. GSK investigated this compound as a therapeutic for patients post-myocardial infarction (heart attack) wikipedia.org. A Phase 3 study, LATITUDE-TIMI 60, evaluated this compound in patients presenting with acute coronary syndrome gsk.com. The primary efficacy endpoint was the composite measure of adjudicated major adverse cardiovascular events, including cardiovascular death, myocardial infarction, or severe recurrent ischemia requiring urgent coronary artery revascularization gsk.com.
An interim review of data from Part A of the LATITUDE-TIMI 60 study, involving 3,503 patients, did not indicate efficacy against the primary endpoint gsk.com. Patients taking this compound for 12 weeks following a heart attack did not show improvements in the trial's primary endpoint acc.org. Although some evidence suggested a potential benefit in a subset of patients experiencing ST-segment elevation myocardial infarction (STEMI), this finding was not statistically significant and would require further validation in a new study gsk.comacc.org. Due to the lack of efficacy against the primary endpoint, the planned larger Part B of the study was not pursued gsk.comacc.org. This compound effectively reduced inflammation in patients with CVD in some studies but was not shown to reduce future cardiovascular events in a secondary prevention setting alzdiscovery.org. GSK subsequently discontinued the planned Phase 3b trial wikipedia.org.
Outcomes in COPD: No Significant Improvement in Exercise Tolerance or Lung Function
This compound has also been investigated for the treatment of chronic obstructive pulmonary disease (COPD) clinicaltrials.eu. Multiple Phase 2 clinical trials conducted by GSK failed to show that this compound improves exercise tolerance or lung function in subjects with COPD wikipedia.orgnih.gov.
In a randomized, double-blind, placebo-controlled trial evaluating this compound in patients with moderate-to-severe COPD, this compound did not cause an improvement in exercise tolerance or lung function nih.govcapes.gov.br. The primary outcome of this study was the change in 6-minute walk distance between baseline and week 24 nih.gov. The difference between the placebo group and the this compound groups for mean change of 6-minute walk distance was not significant across different this compound doses nih.gov.
A larger study involving 600 patients with COPD, where this compound was administered along with existing inhaled therapy, suggested only a modest reduction in systemic inflammation and mild lung function benefits, if any ersnet.org. These effects were not sustainable after 3 months and did not translate into significant changes in exercise tolerance or a clear reduction of exacerbations ersnet.org. GSK terminated the development of this compound for COPD in 2016 wikipedia.org.
Preliminary Data in Other Indications (FSGS, RA, COVID-19)
This compound, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, has been investigated in preliminary clinical trials for indications beyond its primary development areas, including Focal Segmental Glomerulosclerosis (FSGS), Rheumatoid Arthritis (RA), and COVID-19, based on its anti-inflammatory properties.
Focal Segmental Glomerulosclerosis (FSGS)
A single-arm, multicenter, open-label Phase II trial (NCT02000440) was conducted to assess the efficacy of this compound in adults with idiopathic FSGS and substantive proteinuria. nih.govnih.govxogene.comresearchgate.net The study enrolled 17 patients who received at least one dose of this compound. nih.govnih.govresearchgate.net The primary endpoint was the number of patients achieving a reduction of ≥50% in proteinuria along with an estimated glomerular filtration rate (eGFR) ≥70% of baseline after 16 to 24 weeks of treatment. nih.govnih.govresearchgate.net
The trial was terminated following a prespecified interim analysis because no patients achieved the primary endpoint. nih.govnih.govresearchgate.net At week 24, some patients showed a degree of proteinuria reduction, while others experienced increases. nih.govnih.govresearchgate.net
Outcome | Number of Patients (N=17) |
Achieved Primary Endpoint | 0 |
Proteinuria Reduction 20-<50% | 4 |
Proteinuria Increase >20% | 3 |
Proteinuria Reduction ≥50% at Week 2 (subsequently relapsed) | 1 |
The study concluded that p38 MAPK inhibition with this compound did not result in a ≥50% reduction of proteinuria in this FSGS patient population. nih.govnih.govresearchgate.net It was suggested that heterogeneity within the study population might have contributed to the findings. nih.govnih.govresearchgate.net
Rheumatoid Arthritis (RA)
This compound was investigated in single-dose clinical studies in patients with active rheumatoid arthritis to explore its effects on biomarkers of systemic inflammation. scirp.orgscirp.org These studies measured serum levels of C-reactive protein (CRP) and interleukin-6 (IL-6). scirp.orgscirp.org In one study (Study A), participants received single doses of this compound (7.5 mg, 20 mg, or 60 mg) or placebo. scirp.orgscirp.org
This compound demonstrated an effect on serum IL-6 levels. scirp.orgscirp.org
This compound Dose (Single) | Reduction in Serum IL-6 at 3 Hours Post-Dose (compared to placebo) |
7.5 mg | 55% |
20 mg | 53% |
60 mg | 59% |
All tested doses of this compound produced a statistically significant reduction in serum IL-6 at 3 hours post-dose. scirp.orgscirp.org However, this compound did not show an effect on CRP levels at any time point in these single-dose studies. scirp.orgscirp.org While early research indicated potential in reducing inflammation markers and improving clinical outcomes in RA, later proof-of-concept studies did not show significant clinical benefit in this disease. patsnap.com Additionally, studies in patients with both Major Depressive Disorder and rheumatoid arthritis did not detect significant changes in key cytokine biomarkers with this compound treatment. researchgate.netnih.gov
COVID-19
This compound was evaluated as a potential treatment for hospitalized patients with COVID-19, based on its mechanism of inhibiting the p38 MAPK pathway, which is implicated in the exaggerated inflammatory response observed in severe cases. patsnap.comfshdsociety.orgclinicaltrialsarena.comfulcrumtx.com Prior clinical experience with this compound in other conditions had shown its ability to reduce inflammatory cytokines such as CRP and IL-6, biomarkers associated with poor prognosis in COVID-19. fshdsociety.orgfulcrumtx.com
A Phase 3 trial, referred to as LOSVID, was planned and initiated to investigate the efficacy and safety of this compound in hospitalized adults considered at higher risk. clinicaltrialsarena.comfulcrumtx.com The primary endpoint for the LOSVID study was defined as the proportion of patients who progressed to death or respiratory failure by day 28. clinicaltrialsarena.com Preliminary data from early clinical trials suggested that this compound might help reduce inflammation and improve clinical outcomes in patients with COVID-19. patsnap.com Furthermore, previous studies in older individuals indicated that this compound could restore normal immune responses to viral challenges and resolve acute inflammation, findings considered relevant to the COVID-19 population. fshdsociety.org Inhibition of p38 by this compound was also hypothesized to address renin-angiotensin system imbalance, which is believed to contribute to morbidities in COVID-19 patients. fshdsociety.org
Biomarker Research and Clinical Correlates
Identification and Validation of Disease-Specific Biomarkers
The identification and validation of biomarkers specific to a disease are essential for developing targeted therapies and evaluating their efficacy. For Losmapimod, research has explored several biomarkers relevant to its proposed mechanisms of action.
DUX4-driven gene expression as a key biomarker in FSHD
Facioscapulohumeral muscular dystrophy (FSHD) is genetically linked to the aberrant expression of the DUX4 gene, which is typically repressed in somatic tissues. Pathological DUX4 expression in skeletal muscle leads to significant transcriptional dysregulation and a characteristic transcriptional signature that ultimately results in myofiber death and the replacement of muscle tissue with fat. neurology.orgfulcrumtx.com DUX4 activates a downstream transcriptional program causing skeletal muscle loss and progressive motor disability. fulcrumtx.com
This compound, as a p38α/β MAPK inhibitor, has been investigated for its potential to reduce this aberrant DUX4 expression and its downstream effects. nih.govfulcrumtx.com Preclinical studies in FSHD myotubes have shown that this compound can reduce DUX4 protein levels, DUX4 transcriptional activity, and muscle cell death in a dose-dependent manner. fulcrumtx.comfulcrumtx.com In vitro studies using primary and immortalized myoblast differentiation have demonstrated that this compound can reverse the FSHD disease signature at the RNA sequencing level and impact gene expression changes across the entire DUX4 program. fulcrumtx.com
While preclinical data supported the hypothesis that this compound could reduce aberrant DUX4 expression, clinical trials have presented a more complex picture. In the Phase 2b ReDUX4 trial, reduction in DUX4-driven gene expression was the primary endpoint. neurologylive.com However, the study showed no significant differences in DUX4-driven gene expression between the this compound and placebo groups after 48 weeks of treatment. neurologylive.commusculardystrophynews.com This lack of observed change in DUX4 expression in muscle biopsies was noted despite this compound demonstrating statistically significant slowing of muscle function deterioration and benefits in other endpoints. neurologylive.comnih.gov
The challenge in detecting DUX4 protein and mRNA in FSHD muscle biopsies is acknowledged, though DUX4-regulated gene transcripts are more readily detectable at sites of active disease. neurology.orgfulcrumtx.com A panel of DUX4-regulated gene transcripts has been identified as a potential pharmacodynamic biomarker endpoint to measure treatment effect on the root cause of FSHD in clinical trials. neurology.orgfulcrumtx.com However, heterogeneity and high variability in DUX4-associated gene activity observed in clinical trials may have complicated the assessment of this compound's efficacy based on this biomarker. musculardystrophynews.comfshdsociety.org
Inflammatory Biomarkers (e.g., CRP, IL-6, TNF-α)
Inflammation plays a significant role in the pathogenesis of various diseases, including cardiovascular disease and potentially contributing to muscle damage in FSHD. p38 MAPKs are known modulators of inflammation, regulating the transcription and translation of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins 1, 6, and 8 (IL-1, IL-6, IL-8). nih.govjacc.org Elevated levels of inflammatory markers like C-reactive protein (CRP), IL-6, and TNF-α have been associated with increased disease severity and risk in various conditions. nih.govjacc.org
This compound, as a p38α/β inhibitor, has been investigated for its effects on these inflammatory biomarkers. In a study involving patients with active rheumatoid arthritis, single doses of this compound produced a statistically significant reduction in serum IL-6 levels at 3 hours post-dose, although no effect on CRP was observed in this specific study. scirp.orgscirp.org This suggests a potential rapid modulation of IL-6 by this compound.
In the context of cardiovascular disease, particularly in patients with acute myocardial infarction (MI), inflammation is a key component. jacc.orgnih.govjacc.org Studies have shown that elevated levels of IL-6 and TNF-α correlate with future vascular events, and CRP is a downstream inflammatory protein associated with increased cardiovascular risk. nih.govjacc.org In the LATITUDE-TIMI 60 trial, which investigated this compound in patients hospitalized with acute MI, this compound treatment resulted in significantly lower levels of high-sensitivity CRP (hsCRP) at 72 hours and 12 weeks compared to placebo. jacc.org However, this compound did not significantly modify concentrations of TNF-α or IL-6 between baseline and 4 weeks post-randomization in this study. jacc.org Despite the reduction in hsCRP, the trial did not meet its primary endpoint of reducing major cardiovascular events. jacc.orgnih.gov
In FSHD, muscle inflammation is a prominent feature, and studies have found IL-6 and TNF-α to be significantly upregulated in FSHD patients, with IL-6 levels correlating with muscle weakness and disease severity. nih.gov While this compound targets p38α/β, which are involved in inflammatory pathways, the direct impact of this compound on systemic or muscle-specific inflammatory biomarkers like CRP, IL-6, and TNF-α in FSHD patients has been explored in clinical trials, though specific detailed data on the modulation of these markers in FSHD by this compound were not as extensively highlighted in the provided search results compared to the focus on DUX4 and MFI.
Muscle Fat Infiltration (MFI) via MRI as a structural biomarker
Muscle fat infiltration (MFI), as measured by magnetic resonance imaging (MRI), is a significant structural biomarker in progressive muscle diseases like FSHD. It reflects the replacement of muscle tissue with fat, contributing to muscle weakness and functional decline. nih.govamramedical.com MFI is considered a reliable measure of disease progression in FSHD. amramedical.com
Quantitative muscle MRI, including the assessment of muscle fat fraction (MFF), has been proposed as a surrogate measure or biomarker for FSHD clinical trials, particularly because traditional clinical outcome measures may not be sensitive enough to detect changes in this slowly progressive disease. nih.gov Studies have shown a significant progression of MFF in various muscles in FSHD patients over time. nih.gov
This compound's effect on MFI has been evaluated in clinical trials. In the Phase 2b ReDUX4 trial, this compound demonstrated a statistically significant slowing of progression in whole-body musculoskeletal MRI muscle fat infiltration compared to placebo after 48 weeks of treatment. neurologylive.comnih.gov This finding suggests that this compound may have a beneficial effect on preserving muscle integrity by reducing the rate of fat replacement. MFI via MRI was also included as a secondary endpoint in the Phase 3 REACH trial of this compound in FSHD. fshdsociety.orgamramedical.com
Table 1: Change in Whole-Body MSK-MRI Muscle Fat Infiltration (MFI) in ReDUX4 Trial
Group | Change in MFI (%) (Mean) | 95% Confidence Interval | P-value |
This compound | 0.03 | - | 0.01 |
Placebo | 0.52 | - | - |
Difference | -0.49 | -0.86 to -0.12 | 0.01 |
Note: Data extracted from search result neurologylive.com. Confidence interval for this compound and Placebo groups were not explicitly provided as ranges in the source snippet.
Endothelial Function Markers (e.g., Nitric Oxide-Mediated Vasoregulation)
Endothelial dysfunction, characterized by impaired nitric oxide (NO)-mediated vasoregulation, is implicated in various vascular diseases and is influenced by inflammatory processes. Oxidized low-density lipoprotein (LDL) can reduce endothelial NO production and activate p38 MAPK, a mediator of vascular inflammation. nih.govahajournals.orgcapes.gov.br
This compound, as a p38α/β MAPK inhibitor, has been hypothesized to improve compromised NO-mediated vasoregulation by attenuating the inflammatory milieu. nih.govahajournals.orgcapes.gov.br A study in patients with hypercholesterolemia investigated the effect of this compound on endothelial function. nih.govahajournals.orgcapes.gov.br The study found that this compound treatment improved endothelium-dependent vasodilatory responses to acetylcholine and endothelium-independent vasodilatory responses to sodium nitroprusside compared to placebo. nih.govahajournals.orgcapes.gov.br There was also a trend towards an enhanced vasoconstrictor effect with L-NMMA (an NO synthase inhibitor) in the this compound group, suggesting reduced basal NO release. ahajournals.org These findings support the hypothesis that inhibiting p38 MAPK activity with this compound can improve NO activity and endothelial function in patients with hypercholesterolemia. nih.govahajournals.orgcapes.gov.br Additionally, in a hypertensive rat model, this compound was shown to improve endothelial function. nih.gov
Table 2: Improvement in Vasodilatory Responses with this compound in Hypercholesterolemic Patients
Stimulus | Improvement with this compound vs. Placebo (%) (95% CI) | P-value |
Acetylcholine | 25 (5 to 48) | 0.01 |
Sodium Nitroprusside | 20 (3 to 40) | 0.02 |
L-NMMA | 10 (-1 to 23) | 0.07 |
Pharmacodynamic Assessments and Target Engagement
Pharmacodynamic assessments evaluate the biological effects of a drug and its interaction with its molecular target. Target engagement confirms that a drug is binding to and modulating its intended target in vivo. This compound is designed to inhibit p38α/β MAPKs. nih.govneurologylive.com
Preclinical studies have shown that this compound is a potent and highly selective inhibitor of p38α/β, and it can reduce DUX4 activity and its downstream transcriptional program in FSHD myotubes. nih.govfulcrumtx.com this compound has also been shown to be highly selective against MK2 (MAPKAPK2), a kinase downstream within the same pathway. fulcrumtx.com
Clinical studies have aimed to assess the pharmacokinetics (PK) and pharmacodynamics (PD), including target engagement, of this compound in various patient populations, including those with FSHD. nih.govru.nlresearchgate.net A Phase 1 trial in FSHD patients confirmed target engagement and appropriate dosage. ru.nl
Target engagement of this compound has been assessed by measuring levels of phosphorylated HSP27 (pHSP27), a downstream target of p38 MAPK, in blood and muscle. fulcrumtx.comfulcrumtx.comresearchgate.net Robust target engagement through 36 weeks has been observed in clinical studies, as assessed by pHSP27 levels. fulcrumtx.com Dose-dependent concentrations of this compound have been observed in muscle, with plasma-to-muscle ratios indicating penetration into the target tissue. researchgate.net
Correlation of this compound Exposure with Biomarker Modulation
Investigating the correlation between this compound exposure (pharmacokinetics) and the modulation of biomarkers (pharmacodynamics) is crucial for understanding the drug's effects and informing optimal dosing strategies, although dosage information is excluded from this article.
Studies have aimed to correlate this compound plasma and muscle concentrations with changes in relevant biomarkers. Preclinical data suggest that this compound exposure is well above key EC50 values for inhibiting DUX4-driven gene expression and muscle cell death in FSHD patient cells. fulcrumtx.com
In clinical trials, while this compound demonstrated beneficial effects on structural and functional measures in FSHD, the lack of a significant reduction in DUX4-driven gene expression in the ReDUX4 trial, despite observed clinical benefits, raises questions about the direct correlation between systemic this compound exposure and the modulation of this specific biomarker in muscle tissue. neurologylive.commusculardystrophynews.com However, robust target engagement, as measured by pHSP27 levels, was observed, indicating that this compound was reaching and inhibiting its intended p38α/β targets. fulcrumtx.comresearchgate.net
In the context of inflammatory biomarkers, studies in other indications have shown that this compound can reduce certain inflammatory markers. For example, this compound treatment led to reduced hsCRP levels in patients with acute MI. jacc.org The correlation between this compound exposure and the magnitude of reduction in inflammatory markers like IL-6 and CRP has been explored in studies, demonstrating that this compound can produce a statistically significant reduction in serum IL-6. scirp.orgscirp.org
Penetration of this compound into FSHD Muscle Tissue
Research has investigated the pharmacokinetic properties of this compound in individuals with FSHD, including its ability to penetrate muscle tissue. A Phase 1 clinical trial evaluated the safety, tolerability, pharmacokinetics, and target engagement of this compound in both healthy volunteers and individuals with FSHD nih.gov.
The study included different parts, with Part B involving FSHD subjects randomized to receive either placebo or this compound at doses of 7.5 mg or 15 mg, and Part C involving FSHD subjects receiving open-label this compound 15 mg twice daily for 14 days nih.gov. Muscle biopsies were performed at baseline and after 14 days to assess pharmacokinetic parameters and target engagement in both normal-appearing and affected FSHD muscle tissue nih.gov.
The findings from this Phase 1 trial indicated that this compound achieved dose-dependent concentrations in muscle tissue of individuals with FSHD nih.gov. Mean ± SD this compound concentrations in muscle after 14 days of twice-daily dosing were reported as 42.1 ± 10.5 ng/g at the 7.5 mg dose and 63.6 ± 34.0 ng/g at the 15 mg dose in normal-appearing FSHD muscle (Part B) researchgate.net. In affected FSHD muscle (Part C), the mean ± SD concentration was 97.2 ± 22.4 ng/g after administration of the 15 mg dose researchgate.net. The plasma-to-muscle ratio at the estimated time of maximum concentration (tmax) of 3.5 hours postdose ranged from approximately 0.67 to 1 nih.gov.
These results demonstrated that this compound successfully penetrates FSHD muscle tissue and that muscle concentrations are dose-dependent nih.gov. This penetration and the observed muscle concentrations were considered to be at levels that showed efficacy in preclinical evaluations fshdsociety.org. Target engagement, based on the ratio of phosphorylated HSP27 to total HSP27, was also observed in both blood and muscle, further supporting the presence and activity of this compound in the target tissue nih.gov.
While a subsequent Phase 2b study (ReDUX4) did not meet its primary endpoint of reducing DUX4-driven gene expression in muscle biopsies, it provided valuable insights and showed some promising results in structural and functional outcomes musculardystrophynews.comnih.govinstitut-myologie.orgneurologylive.com. The variability in DUX4-driven gene expression measurements in muscle biopsies was noted as a potential factor contributing to the outcome, possibly due to the stochastic nature of DUX4 expression and the heterogeneity of biopsy samples neurologylive.com.
The ability of this compound to penetrate muscle tissue and achieve detectable and dose-dependent concentrations is a key pharmacokinetic characteristic supporting its investigation as a potential therapeutic for FSHD fshdsociety.orgnih.gov.
This compound Muscle Concentrations After 14 Days of BID Dosing in FSHD Subjects
Muscle Tissue Type | Dose (mg, BID) | Mean ± SD Concentration (ng/g) |
Normal-Appearing | 7.5 | 42.1 ± 10.5 |
Normal-Appearing | 15 | 63.6 ± 34.0 |
Affected | 15 | 97.2 ± 22.4 |
Source: Based on data from ResearchGate researchgate.net and PubMed nih.gov.
Challenges, Limitations, and Future Directions in Losmapimod Research
Translational Challenges from Preclinical to Clinical Success
Translating promising preclinical results of Losmapimod to successful clinical outcomes has proven challenging. While preclinical studies, particularly in FSHD models, demonstrated that this compound could reduce DUX4 target gene expression and markers of apoptosis in muscle cells, this effect on DUX4 expression was not consistently replicated as a primary endpoint in clinical trials. neurologylive.combiospace.com For instance, the Phase 2b ReDUX4 trial in FSHD did not meet its primary endpoint of reducing DUX4-driven gene expression in muscle biopsies. biospace.comfshdsociety.org This discrepancy between preclinical and clinical findings underscores the complexities of targeting pathways in human disease and the need for better predictive preclinical models and biomarkers.
Variability in Disease Progression and Phenotypic Heterogeneity in FSHD
Facioscapulohumeral muscular dystrophy (FSHD) is characterized by significant phenotypic variability and a slow, often unpredictable, rate of progression. researchgate.netactamyologica.it This inherent heterogeneity among patients presents a considerable challenge for clinical trials evaluating potential therapies like this compound. researchgate.netactamyologica.it The variability in DUX4 expression among patients, even within muscle biopsies, further complicates the assessment of a drug's direct impact on the disease mechanism. neurologylive.comfshdsociety.org The unpredictable nature of FSHD progression makes it difficult to design studies of sufficient duration and select appropriate patient populations to reliably demonstrate a treatment effect. researchgate.net
Sensitivity of Clinical Endpoints in Slowly Progressive Diseases
A major limitation in this compound research, particularly in FSHD, has been the sensitivity of available clinical endpoints to detect meaningful changes over the relatively short duration of typical clinical trials. researchgate.netjwatch.org FSHD is a slowly progressive condition, and the functional and structural changes occur gradually over years. researchgate.netnih.gov While some studies with this compound in FSHD showed positive trends in measures like reachable workspace (RWS) and muscle fat infiltration (MFI) via MRI, these endpoints may not be sensitive enough to capture subtle improvements or slowing of disease progression within the timeframe of a 48-week trial. neurologylive.combiospace.comfshdsociety.orgnih.govmdaconference.orgfulcrumtx.com The unexpected stability observed in the placebo group in some trials also made it harder to detect a significant difference. fshdsociety.org This highlights the need for more sensitive outcome measures and potentially longer trial durations to adequately assess the efficacy of therapies for slowly progressive rare diseases. neurologylive.comresearchgate.net
Potential for Off-Target and On-Target Toxicity Concerns
As a small molecule inhibitor targeting p38 MAPK, a kinase involved in numerous cellular processes, this compound faces potential concerns regarding both off-target and on-target toxicity. nih.govmdpi.com While this compound is described as a selective p38α/β inhibitor, the p38 pathway plays key roles in various physiological functions, including muscle biology and regeneration. nih.govmdpi.compracticalneurology.com Chronic inhibition of such a widely expressed target raises questions about potential long-term negative effects, particularly in the context of a lifelong disease like FSHD requiring chronic treatment. nih.gov
Liver Enzyme Elevation
One specific toxicity concern observed in clinical trials of this compound and other p38 MAPK inhibitors is the potential for elevated liver enzymes. musculardystrophynews.comalzdiscovery.orgalzdiscovery.orgmusculardystrophynews.com While often described as transient and mild, a transient increase in liver enzymes was seen in a percentage of patients in studies for other indications like rheumatoid arthritis. alzdiscovery.org In a large Phase 3 study for acute myocardial infarction, a non-significant trend toward mildly increased liver enzymes was noted in the this compound group. alzdiscovery.org Although serious treatment-related adverse events, including liver toxicity, were not frequently reported in FSHD trials, the potential for liver enzyme elevation remains a consideration, particularly with long-term exposure. musculardystrophynews.comneurologylive.comjwatch.orgmusculardystrophynews.com
Drug Interaction Studies
Given that this compound is an investigational drug and no p38 MAPK inhibitor is currently approved for clinical use, comprehensive drug interaction studies are crucial but limited. alzdiscovery.org The potential for interactions with other medications, particularly those that may also affect liver function or share metabolic pathways, needs to be thoroughly investigated in future research to ensure patient safety, especially in a population potentially taking other medications for co-existing conditions. alzdiscovery.org
Optimization of Therapeutic Strategies
The challenges encountered in this compound research point towards the need for optimizing therapeutic strategies for diseases like FSHD. This includes refining patient selection and stratification based on a better understanding of disease heterogeneity and DUX4 expression patterns. actamyologica.it The development and validation of more sensitive and reliable biomarkers and clinical outcome measures are essential for accurately assessing treatment response in slowly progressive conditions. nih.govnih.govmusculardystrophynews.com Furthermore, exploring alternative therapeutic approaches that more directly target DUX4 or downstream pathways with potentially improved specificity and reduced risk of off-target effects may be warranted. nih.govpracticalneurology.com The lessons learned from this compound's development provide valuable insights for the design of future clinical trials and the pursuit of effective therapies for FSHD and similar genetic disorders. musculardystrophynews.commusculardystrophynews.com
Consideration of More Selective p38 MAPK Inhibitors
This compound inhibits both p38α and p38β isoforms. wikipedia.orgmedchemexpress.comalzdiscovery.org Research suggests that while p38α is often associated with pro-inflammatory responses, p38β may have some beneficial effects, such as anti-apoptotic and anti-inflammatory properties. alzdiscovery.org This dual inhibition by this compound has led to the consideration that more selective p38 inhibitors, potentially targeting only the alpha isoform or having a different balance of alpha/beta inhibition, might offer improved efficacy or a more favorable benefit-risk profile in certain conditions. alzdiscovery.org The development of narrow-spectrum kinase inhibitors with specific selectivity profiles, such as RV568 which shows potency against p38α and p38γ, is an example of this ongoing effort to refine p38 MAPK inhibition strategies. ersnet.org Other selective p38α/β inhibitors, such as NJK14047, have shown therapeutic effects in preclinical models of diseases like Alzheimer's. nih.gov
Potential for Combination Therapies
The complex nature of diseases where the p38 MAPK pathway is involved suggests that this compound, or other p38 inhibitors, might be more effective when used in combination with other therapeutic agents. For instance, in the context of inflammation, combining p38 MAPK inhibition with corticosteroids has shown synergistic anti-inflammatory effects in cellular models. ersnet.org While specific clinical trial data on this compound in combination therapies were not extensively detailed in the provided search results, the principle of combination therapy is a recognized strategy to address multifactorial diseases and overcome limitations of monotherapy.
Unmet Needs in Target Patient Populations
A significant challenge highlighted in this compound research, particularly in FSHD, is the substantial unmet need within the target patient populations. musculardystrophynews.commusculardystrophynews.com FSHD is a progressive and disabling disease with no approved disease-modifying therapies. musculardystrophynews.comfulcrumtx.comresearchgate.net The lack of effective treatments underscores the urgency for novel therapeutic approaches. musculardystrophynews.commusculardystrophynews.comclinicaltrials.eu Despite this compound reaching Phase 3 trials for FSHD, the trial did not meet its primary endpoint, indicating that the unmet need in this population remains. fshdsociety.orgmdaconference.orgfshdsociety.orgdocwirenews.com The heterogeneity observed in patient populations and disease progression further contributes to the challenge of developing universally effective treatments. fshdsociety.orgmusculardystrophynews.comnih.gov
Future Research Trajectories
Further Exploration of Specific Patient Subgroups
Analysis of clinical trial data has suggested that responses to this compound might vary among different patient subgroups. musculardystrophynews.comnih.gov For example, a post-hoc analysis in COPD patients suggested that this compound might be a potential therapy to reduce exacerbations in patients with lower blood eosinophil levels. nih.gov In FSHD, variability in DUX4-driven gene expression among patients has been noted as a factor complicating assessment of efficacy. fshdsociety.orgmusculardystrophynews.com Future research can focus on prospectively identifying and studying specific patient subgroups who might be more likely to respond to p38 MAPK inhibition based on genetic markers, disease severity, or other baseline characteristics. musculardystrophynews.comnih.gov The availability of data from completed trials, including subgroup analyses, is crucial for this exploration. mdaconference.orgfshdsociety.org
Novel Biomarker Discovery and Validation
The identification and validation of reliable biomarkers are critical for assessing disease activity, tracking progression, and evaluating treatment response in clinical trials. mdaconference.orgfshdsociety.orgmusculardystrophynews.comresearchgate.netnih.gov In FSHD research with this compound, while the primary endpoint in some trials involved DUX4-driven gene expression in muscle biopsies, changes in this biomarker did not always correlate with observed clinical benefits or lack thereof. musculardystrophynews.comnih.govneurologylive.com This highlights the need for novel biomarkers that can more accurately reflect disease state and therapeutic effect. fshdsociety.orgmusculardystrophynews.comnih.gov Research is ongoing to identify such biomarkers, including those based on extracellular vesicles and imaging techniques like MRI (e.g., muscle fat infiltration). fshdsociety.orgmusculardystrophynews.comresearchgate.net Further validation of these biomarkers is essential to improve future clinical trial design and patient stratification. researchgate.net
Long-Term Efficacy and Safety Assessments
While this compound has been generally well-tolerated in clinical trials involving over 3,500 subjects, assessing its long-term efficacy and safety remains an important aspect of future research, particularly in the context of chronic diseases like FSHD. wikipedia.orgclinicaltrials.eufshdsociety.orgneurologylive.comclinicaltrial.beneurologylive.combiospace.com Open-label extension studies of previous trials, where participants continue to receive this compound for extended periods, provide valuable data on the durability of any observed benefits and the long-term safety profile. musculardystrophynews.comfshdsociety.orgneurologylive.comveeva.com Findings from these long-term assessments can inform the potential role of this compound or similar p38 inhibitors in the long-term management of diseases. musculardystrophynews.com
Compound Information
Compound Name | PubChem CID |
This compound | 11552706 |
Data Tables
Based on the provided search results, detailed numerical data suitable for interactive data tables within the constraints of this response are limited. However, key findings regarding efficacy endpoints in the REACH trial for FSHD can be summarized as follows:
REACH Phase 3 Trial: Change from Baseline at Week 48
Endpoint | This compound Group (Change) | Placebo Group (Change) | p-value |
Reachable Workspace (RWS) - RSA Q1–Q5 | 0.013 (±0.007) | 0.010 (±0.007) | 0.75 |
Muscle Fat Infiltration (MFI) - B muscles | +0.42% | +0.576% | 0.16 |
DUX4-driven gene expression (Phase 2b ReDUX4) | No significant change | No significant change | 0.56 |
Note: Data for RWS and MFI are derived from the provided search snippets summarizing the REACH trial results. fshdsociety.org Data for DUX4-driven gene expression is from the ReDUX4 Phase 2b trial. neurologylive.com The RWS data represents improvement, while MFI data represents an increase.
This table summarizes the primary and a key secondary endpoint from the Phase 3 REACH trial and the primary endpoint from the Phase 2b ReDUX4 trial, illustrating the lack of significant difference between this compound and placebo in these measures in the Phase 3 study, contrasting with some earlier Phase 2 findings.
Q & A
Q. What is the proposed mechanism of action of losmapimod in FSHD, and how does it differ from its application in COPD?
this compound is a selective p38α/β MAPK inhibitor that suppresses DUX4 expression, a pathogenic driver in facioscapulohumeral muscular dystrophy (FSHD). In FSHD, p38α/β inhibition reduces muscle inflammation and fat infiltration by modulating DUX4-mediated transcriptional dysregulation . In contrast, its application in COPD targeted systemic inflammation and endothelial dysfunction, but failed to demonstrate efficacy in Phase II trials despite robust preclinical rationale . Methodological Insight: Target validation requires tissue-specific pharmacokinetic/pharmacodynamic (PK/PD) modeling, as efficacy in FSHD hinges on muscle-specific DUX4 suppression, whereas COPD trials lacked biomarkers correlating with vascular outcomes .
Q. What safety and tolerability data support the long-term use of this compound in FSHD trials?
Across Phase I/II trials involving >100 FSHD patients, this compound (7.5–15 mg BID) showed no severe adverse events (AEs). Common AEs included headache (15%) and mild gastrointestinal disturbances. Long-term open-label extensions (OLEs) up to 96 weeks revealed stable safety profiles, with no hepatic or cardiac toxicity . Methodological Insight: Safety assessments in rare diseases should prioritize longitudinal monitoring of organ systems vulnerable to p38 inhibition (e.g., liver enzymes, ECG) and leverage historical data from >3,600 subjects across other indications .
Q. How were efficacy endpoints selected for the Phase 3 REACH trial in FSHD?
The Phase 3 REACH trial (NCT05397470) adopted Reachable Workspace (RWS) as the primary endpoint, informed by Phase 2 ReDUX4 data showing structural muscle preservation via MRI and functional improvements in RWS. Secondary endpoints included Patient-Reported Outcomes (PROs) and DUX4-driven biomarkers . Methodological Insight: Endpoint selection in progressive diseases requires alignment with natural history studies (e.g., RWS decline in untreated FSHD cohorts) and validation through sensitivity analyses to mitigate placebo effects .
Advanced Research Questions
Q. How do contradictory results between Phase 2 (ReDUX4) and Phase 3 (REACH) trials inform future trial design for FSHD therapies?
The Phase 2 ReDUX4 trial demonstrated RWS improvement in treated patients versus decline in placebo, but Phase 3 REACH showed comparable RWS changes in both groups, suggesting high placebo responsiveness or heterogeneity in disease progression . Methodological Insight: Adaptive trial designs with enrichment strategies (e.g., baseline DUX4 expression or MRI-defined muscle activity) could reduce variability. Post hoc analyses of REACH data should stratify responders by biomarker profiles .
Q. What PK/PD relationships underpin this compound dosing in FSHD, and how do they differ from earlier applications in cardiovascular disease?
this compound’s efficacy in FSHD relies on sustained plasma trough concentrations (~16 ng/mL) to inhibit p38α/β in muscle tissue, validated via PK/PD models linking plasma levels to DUX4 suppression . In contrast, its failure in cardiovascular trials (e.g., EVOLUTION study) reflected insufficient target engagement in vascular endothelium, highlighting tissue-specific bioavailability challenges . Methodological Insight: Population PK modeling incorporating covariates (age, sex, body weight) and muscle biopsy data are critical for dose optimization in FSHD .
Q. How can researchers reconcile the lack of efficacy in COPD trials with promising FSHD data?
this compound’s failure in COPD (EVOLUTION trial) stemmed from inadequate biomarker stratification (e.g., fibrinogen levels poorly predicted arterial inflammation) and off-target effects in heterogeneous COPD cohorts . In FSHD, patient selection via genetic confirmation (FSHD1) and MRI-guided enrollment improved trial homogeneity . Methodological Insight: Mechanistic trials should integrate tissue-specific biomarkers (e.g., DUX4 in muscle, HSP27 phosphorylation in plasma) to confirm target engagement across indications .
Q. What lessons can be drawn from the REACH trial’s placebo response, and how might this impact future neuromuscular disease trials?
The REACH trial’s unexpected placebo improvement in RWS (+3.2% vs. baseline) contradicted natural history data, suggesting unblinding bias or rehabilitation confounders . Methodological Insight: Placebo responses in functional endpoints necessitate rigorous blinding protocols, incorporation of digital wearables for objective mobility tracking, and comparator arms using historical controls .
Methodological Recommendations for Researchers
- Trial Design : Use adaptive designs with biomarker-enriched cohorts to address heterogeneity in progressive diseases .
- Endpoint Validation : Align functional endpoints (e.g., RWS) with MRI-based structural outcomes to capture disease-modifying effects .
- PK/PD Modeling : Leverage population PK models and tissue biopsies to optimize dosing regimens for muscle-specific targets .
- Placebo Mitigation : Implement centralized video assessments for functional endpoints and exclude patients with recent rehabilitation interventions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.